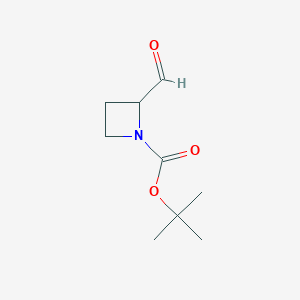

Tert-butyl 2-formylazetidine-1-carboxylate

Description

Overview of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Four-membered nitrogen-containing heterocycles, with azetidine (B1206935) being the parent saturated ring system, represent a unique class of compounds that have garnered considerable attention in the fields of medicinal chemistry and organic synthesis. rsc.orgrsc.org Their significance stems from the inherent ring strain of the four-membered ring, which imparts distinct conformational rigidity and reactivity compared to their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

In medicinal chemistry, the azetidine motif is a key component in a variety of therapeutic agents, demonstrating a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net A notable example is the class of β-lactam antibiotics, which feature an azetidin-2-one (B1220530) core. nih.gov The incorporation of the azetidine ring can also improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility. acs.org

From a synthetic standpoint, azetidines serve as versatile intermediates. The ring strain can be harnessed for various chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of more complex nitrogen-containing molecules. researchgate.net

Rationale for Research Focus on Azetidine-2-carboxaldehyde Derivatives

The focus on azetidine-2-carboxaldehyde derivatives, such as tert-butyl 2-formylazetidine-1-carboxylate, is driven by the synthetic versatility of the aldehyde functional group. The aldehyde at the 2-position of the azetidine ring is a valuable handle for a multitude of chemical transformations, allowing for the introduction of diverse molecular complexity.

Azetidine-2-carboxylic acid, a naturally occurring amino acid analogue of proline, is a precursor to these aldehyde derivatives. medwinpublishers.comwikipedia.org The aldehyde functionality in this compound can participate in a wide range of reactions, including nucleophilic additions, reductive aminations, and Wittig-type reactions. This reactivity allows for the construction of novel peptide mimics, complex alkaloids, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity of the azetidine ring and ensuring the stability of the molecule during these transformations. nih.gov

The ability to introduce a wide variety of substituents at the 2-position through the aldehyde group makes these derivatives highly valuable for the generation of compound libraries for drug discovery and for structure-activity relationship (SAR) studies. chemrxiv.org

Historical Context of Azetidine Synthesis Methodologies

The synthesis of the azetidine ring system has historically been a challenge due to the inherent ring strain. medwinpublishers.com The first synthesis of the parent azetidine was reported in 1888 by Gabriel and Weiner. adelaide.edu.au Early methods for constructing the azetidine ring primarily relied on intramolecular cyclization reactions.

A common historical approach involves the intramolecular nucleophilic substitution of a γ-haloamine, where the amino group displaces a halide to form the four-membered ring. studyx.ai Another classic method is the reduction of β-lactams (azetidin-2-ones), which themselves can be synthesized through various methods, including the Staudinger cycloaddition of a ketene (B1206846) and an imine. magtech.com.cn

Over the years, more sophisticated and efficient methods have been developed. The Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for the synthesis of functionalized azetidines. nih.govresearchgate.net Recent advancements have also seen the development of metal-catalyzed C-H amination reactions and ring-expansion methodologies to access this valuable heterocyclic scaffold. rsc.org These modern synthetic strategies have significantly improved the accessibility and diversity of azetidine derivatives available to chemists. nih.gov

Detailed Research Findings

While specific, in-depth research articles focusing solely on "this compound" are limited in the public domain, its chemical behavior can be inferred from the well-documented chemistry of N-Boc protected azetidine-2-carboxylic acids and other azetidine-2-carboxaldehyde derivatives. The following tables summarize the known properties and synthetic routes for closely related compounds.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Storage | Recommended at freezer temperatures |

Data sourced from publicly available chemical supplier information.

Synthetic Approaches

The synthesis of this compound typically starts from its corresponding carboxylic acid, N-Boc-azetidine-2-carboxylic acid, which is commercially available. The conversion of the carboxylic acid to the aldehyde can be achieved through various established organic reactions.

| Reaction Type | Reagents and Conditions |

| Oxidation of Primary Alcohol | Oxidation of the corresponding primary alcohol (tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate) using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation. |

| Reduction of Activated Carboxylic Acid | Conversion of N-Boc-azetidine-2-carboxylic acid to an activated form (e.g., an ester or acid chloride) followed by partial reduction using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. |

These are general synthetic strategies for the conversion of carboxylic acids to aldehydes and are applicable to this system.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-formylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGEIJWHPDPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599954 | |

| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852324-38-0 | |

| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-formylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Tert Butyl 2 Formylazetidine 1 Carboxylate

Reactivity of the Formyl Group (Aldehyde Functionality)

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a wide range of transformations, including additions, oxidations, reductions, and condensations, making it a versatile intermediate in organic synthesis.

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C-O π-bond and the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Organometallic reagents, such as organolithium compounds (e.g., n-butyllithium, n-BuLi) and Grignard reagents, are potent nucleophiles that readily add to aldehydes. The reaction of tert-butyl 2-formylazetidine-1-carboxylate with an organometallic reagent results in the formation of a new carbon-carbon bond. The initial addition yields a lithium or magnesium alkoxide intermediate, which upon aqueous workup, produces a secondary alcohol. For example, the addition of n-BuLi would be expected to yield tert-butyl 2-(1-hydroxypentyl)azetidine-1-carboxylate.

Table 1: Expected Products from Nucleophilic Addition of Organometallic Reagents

| Organometallic Reagent | Expected Secondary Alcohol Product |

| n-Butyllithium (n-BuLi) | tert-butyl 2-(1-hydroxypentyl)azetidine-1-carboxylate |

| Methylmagnesium bromide (MeMgBr) | tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate |

| Phenylmagnesium chloride (PhMgCl) | tert-butyl 2-(hydroxy(phenyl)methyl)azetidine-1-carboxylate |

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in synthetic pathways. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. A common and mild method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid. This method is highly selective for aldehydes and would convert this compound into tert-butyl 2-carboxyazetidine-1-carboxylate.

Table 2: Representative Oxidation Reactions

| Oxidizing Agent/System | Product | Typical Conditions |

| Sodium chlorite (NaClO₂), NaH₂PO₄ | tert-butyl 2-carboxyazetidine-1-carboxylate | t-BuOH/H₂O, 2-methyl-2-butene (scavenger) |

| Potassium permanganate (KMnO₄) | tert-butyl 2-carboxyazetidine-1-carboxylate | Basic aqueous solution, followed by acidification |

| Jones Reagent (CrO₃/H₂SO₄) | tert-butyl 2-carboxyazetidine-1-carboxylate | Acetone, 0°C to room temperature |

The formyl group is easily reduced to a primary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes and ketones and is compatible with the Boc-protecting group. In a typical procedure, this compound is treated with NaBH₄ in an alcoholic solvent like methanol or ethanol to yield tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. googleapis.comgoogle.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is generally sufficient and preferred for its operational simplicity.

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | googleapis.comgoogle.com |

The Wittig reaction is a powerful method for converting aldehydes into alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome (E/Z selectivity) of the alkene can often be controlled by the nature of the ylide.

A related transformation, the Horner-Wadsworth-Emmons (HWE) reaction, uses a phosphonate carbanion and often favors the formation of (E)-alkenes. For instance, the reaction of this compound with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate has been documented to proceed in methanol. google.com

Table 4: Representative Olefination Reactions

| Reagent | Reaction Type | Expected Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig | tert-butyl 2-vinylazetidine-1-carboxylate |

| (Carbethoxymethylene)triphenylphosphorane | Wittig (Stabilized Ylide) | ethyl 3-(1-(tert-butoxycarbonyl)azetidin-2-yl)acrylate |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Horner-Wadsworth-Emmons | tert-butyl 2-(2-oxoprop-1-en-1-yl)azetidine-1-carboxylate |

Aldol condensation is a cornerstone C-C bond-forming reaction in organic chemistry. For an aldehyde to undergo a self-aldol reaction, it must possess an enolizable α-proton. This compound has a proton at the C2 position of the azetidine (B1206935) ring, which is α to the carbonyl group. In the presence of a suitable base, this proton can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. The resulting aldol adduct, a β-hydroxy aldehyde, can subsequently dehydrate to form an α,β-unsaturated aldehyde. The compound can also participate in crossed-aldol reactions with other carbonyl compounds that can or cannot enolize.

Table 5: Potential Aldol Condensation Reactions

| Reaction Type | Reaction Partner | Product Type |

| Self-Condensation | Itself | β-hydroxy aldehyde, potentially followed by dehydration to an α,β-unsaturated aldehyde |

| Crossed-Aldol Condensation | Acetone | β-hydroxy aldehyde adduct |

| Crossed-Aldol Condensation | Benzaldehyde | α,β-unsaturated aldehyde (Claisen-Schmidt condensation) |

Oxime Formation

The formyl group of this compound is susceptible to standard aldehyde reactions. One such fundamental transformation is the formation of an oxime. This reaction typically involves treating the aldehyde with hydroxylamine or its salt, such as hydroxylamine hydrochloride, often in the presence of a mild base to neutralize the acid released. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This is followed by dehydration to yield the corresponding aldoxime.

This conversion is a common method for protecting the aldehyde group or for creating intermediates for further synthesis, such as reduction to amines or rearrangement to amides (Beckmann rearrangement). While this is a general and expected reaction for aldehydes, specific literature detailing the oxime formation for this compound was not prominently featured in the surveyed research. However, the synthesis of oximes from related carbonyl compounds, such as the treatment of tert-butyl acetoacetate with sodium nitrite to form an oxime, is a well-established procedure. nih.gov

Transformations Involving the Azetidine Ring System

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring a valuable synthon for various transformations. rsc.org This inherent strain facilitates ring-opening, ring-expansion, and cleavage reactions that are not as readily observed in less strained systems like pyrrolidines. rsc.orgnih.gov

Nucleophilic ring-opening reactions are a major class of transformations for azetidines, often requiring activation of the ring by a Lewis acid or conversion to a quaternary azetidinium salt to enhance electrophilicity. nih.govmagtech.com.cnbohrium.com

The Boc-protected azetidine framework can be opened by various nucleophiles, leading to highly functionalized acyclic or cyclic products. Research has shown that treating azetidine derivatives with nucleophiles such as potassium cyanide, potassium thiocyanate, and sodium azide results in the corresponding 3-cyano, 3-thiocyano, and 3-azido azetidine derivatives. rsc.org These reactions are crucial for creating libraries of bioactive compounds. rsc.org

The ring-opening of strained heterocycles like aziridines (a three-membered ring analogue) with reagents like sodium azide and potassium thiocyanate is also well-documented, supporting the feasibility of these transformations on the related azetidine system. organic-chemistry.orgresearchgate.net The reaction with sodium azide, for instance, is a highly regioselective and efficient method for converting aziridines to β-azido amines. organic-chemistry.org

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Cyanide | Potassium Cyanide (KCN) | -CN (Cyano) | rsc.org |

| Thiocyanate | Potassium Thiocyanate (KSCN) | -SCN (Thiocyano) | rsc.org |

| Azide | Sodium Azide (NaN₃) | -N₃ (Azido) | rsc.org |

A versatile synthetic route to highly substituted azetidines involves the ring-opening of bicyclic precursors. Specifically, 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes serve as effective intermediates. nih.govfigshare.com These bicyclic compounds can be prepared through the cycloaddition of α-ureidomalonates with enones. nih.govacs.org Subsequent treatment of these bicyclic systems with various nucleophilic reagents prompts a ring-opening reaction. nih.govfigshare.comresearchgate.net This process breaks one of the rings while retaining the core azetidine structure, yielding polyfunctionalized azetidine derivatives with a high degree of stereoselectivity. nih.govacs.org This method provides a strategic pathway to complex azetidines that may be difficult to access through other means. nih.govfigshare.comacs.orgresearchgate.net

Ring expansion reactions are a known pathway for strained heterocycles, driven by the release of ring strain. magtech.com.cn Lewis acids are frequently employed to promote such transformations. rsc.org For instance, Lewis acids can catalyze the stereospecific ring expansion of related three-membered rings like aziridine-2-carboxylates into five-membered imidazolidin-2-ones. bioorg.org Similarly, Brønsted acids can mediate the ring expansion of certain azetidine carbamates into six-membered 1,3-oxazinan-2-ones. researchgate.net

While Lewis acid-promoted ring-opening of azetidines is an established process, the specific Lewis acid-catalyzed ring enlargement of this compound to a pyrrolidine (B122466) derivative is not explicitly detailed in the surveyed literature. The regioselectivity of ring-opening reactions is highly dependent on the substituents of the azetidine ring and is often controlled by electronic effects. magtech.com.cn Unsaturated substituents at the 2-position can stabilize transition states, facilitating the cleavage of the adjacent C-N bond, which is a prerequisite for rearrangement and expansion. magtech.com.cn

The inherent strain of the azetidine ring makes it susceptible to complete cleavage, providing a route to open-chain, linear amine products. nih.govbohrium.com This transformation is typically achieved by converting the azetidine into a more reactive azetidinium ion, for example by treating it with alkyl halides or chloroformates, which increases the electrophilicity of the ring carbons. bohrium.com Subsequent nucleophilic attack then proceeds via an SN2 process, leading to the regioselective opening of the ring to form polysubstituted linear amines. nih.govbohrium.com The regioselectivity of the nucleophilic attack is influenced by both steric and electronic effects of the substituents on the ring. bohrium.com This strain-driven C-N bond cleavage is a characteristic reaction of small rings like aziridines and azetidines and is less common in unstrained systems such as pyrrolidines. acs.orgresearchgate.net

Functionalization of the Azetidine Ring

The functionalization of the azetidine ring is a key area of research, as it allows for the synthesis of a wide range of complex molecules with potential biological activity. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a crucial role in many of these transformations, influencing the regioselectivity and stereoselectivity of reactions.

Diastereoselective alkylation of the azetidine ring, particularly at the C2 position, is a powerful method for introducing new stereocenters with a high degree of control. This is often achieved through the formation of a lithiated intermediate, which then reacts with an electrophile. The stereochemical outcome of the reaction is influenced by the nature of the N-protecting group and the reaction conditions. For instance, the lithiation of N-Boc-2-aryl-azetidines has been shown to proceed with high stereoselectivity, leading to the formation of enantioenriched 2,2-disubstituted azetidines. The configuration of the lithiated intermediate can be influenced by the presence of chiral ligands, allowing for asymmetric synthesis.

Studies on related N-Boc protected azetidines have demonstrated that the α-lithiation/electrophilic trapping sequence is a viable strategy for creating C2-functionalized derivatives. The stereochemical preference of the substituents on the azetidine ring can be controlled, leading to either syn or anti arrangements depending on the steric demands of the incoming electrophile and the N-substituent.

| Reactant | Reagents | Product | Diastereomeric Ratio (d.r.) |

| N-Boc-azetidine | 1. s-BuLi, (-)-sparteine 2. R-X | 2-Alkyl-N-Boc-azetidine | Varies with electrophile |

| N-Alkyl-2-oxazolinylazetidine | 1. n-BuLi 2. R-X | N-Alkyl-2-alkyl-2-oxazolinylazetidine | High |

Chemoselective displacement reactions on the azetidine ring allow for the introduction of a variety of functional groups by substituting a leaving group with a nucleophile, while keeping the four-membered ring intact. This strategy is particularly useful for synthesizing diverse libraries of azetidine derivatives.

A common approach involves the preparation of an azetidine with a good leaving group, such as a halogen, at a specific position. For example, 3-bromoazetidine derivatives can be synthesized and subsequently treated with various nucleophiles to achieve C-3 substitution. This method has been used to introduce carbon, nitrogen, oxygen, and sulfur nucleophiles onto the azetidine ring. Another example involves the 4-exo trig iodocyclization of homoallylic amines to form 4-(iodomethyl)-azetidines, where the iodine can then be displaced by nucleophiles to further functionalize the molecule medwinpublishers.com. The success of these reactions relies on the careful selection of reaction conditions to favor substitution over elimination or ring-opening pathways.

| Azetidine Substrate | Nucleophile | Product |

| 3-Bromoazetidine derivative | NaN3 | 3-Azidoazetidine derivative |

| 3-Bromoazetidine derivative | KCN | 3-Cyanoazetidine derivative |

| 4-(Iodomethyl)-azetidine | R2NH | 4-((Dialkylamino)methyl)-azetidine |

Direct lithiation of the azetidine ring, followed by acylation, provides a direct route to acyl-substituted azetidines. The tert-butoxycarbonyl (Boc) group on the nitrogen atom is known to facilitate the deprotonation of the adjacent C-H bond (α-lithiation) upon treatment with a strong base like sec-butyllithium (s-BuLi). The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles, including acylating agents such as acid chlorides or anhydrides.

This α-lithiation/electrophilic trapping sequence is a well-established method for the functionalization of N-Boc protected saturated heterocycles. The regioselectivity of the lithiation is controlled by the directing effect of the N-Boc group. In the case of this compound, the presence of the formyl group adds another layer of complexity, and protection of the aldehyde may be necessary before lithiation to avoid unwanted side reactions. The acylation step introduces a ketone functionality onto the azetidine ring, which can serve as a handle for further synthetic transformations.

| Starting Material | Reagents | Intermediate | Electrophile (Acylating Agent) | Final Product |

| N-Boc-azetidine | s-BuLi, TMEDA | N-Boc-2-lithioazetidine | RCOCl | 2-Acyl-N-Boc-azetidine |

| N-Boc-3-methoxyazetidine | s-BuLi | N-Boc-2-lithio-2-azetine | RCOCl | 2-Acyl-N-Boc-2-azetine |

Carbamoylation at the C3 position of the azetidine ring introduces a carbamoyl group (-CONH-), a common functional group in many biologically active molecules. The synthesis of C3-carbamoylated azetidines can be achieved through various synthetic routes. One approach involves the use of an azetidine-3-carboxylic acid derivative as a starting material. The carboxylic acid can be activated and then reacted with an amine to form the corresponding amide bond.

For instance, the synthesis of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide has been reported, showcasing a method to introduce a carbamoyl group at the C3 position of a pre-functionalized azetidine ring. This particular example also demonstrates that further transformations, such as oxidation of the ring nitrogen, can be performed on these derivatives.

| Starting Material | Key Transformation | Product |

| Azetidine-3-carboxylic acid | Amide coupling with an amine (e.g., R-NH2) | 3-(Carbamoyl)azetidine derivative |

| trans-Cbz-Aatc(Me)-NHMe | Stereoselective oxidation | trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide |

Stereochemical Control and Retention in Transformations

Maintaining and controlling the stereochemistry of the azetidine ring during its functionalization is of paramount importance, especially in the synthesis of chiral molecules for pharmaceutical applications. The inherent strain and defined conformation of the four-membered ring can be exploited to achieve high levels of stereocontrol.

In reactions such as diastereoselective alkylation, the approach of the electrophile to the lithiated azetidine intermediate is often directed by the existing substituents on the ring and the N-protecting group. The use of chiral ligands in conjunction with organolithium bases can induce asymmetry, leading to the formation of one enantiomer in excess. The stereochemical outcome, whether it results in a syn or anti arrangement of substituents, is a critical aspect of these transformations.

Furthermore, nucleophilic substitution reactions on chiral, functionalized azetidines can proceed with either inversion or retention of configuration at the reacting center, depending on the reaction mechanism (e.g., SN2 vs. double inversion). The ability to predict and control the stereochemical outcome is a key challenge and an active area of research in azetidine chemistry. The configurational stability of lithiated azetidines has been studied and found to be crucial for achieving high enantioselectivity in their reactions.

Applications in Medicinal Chemistry and Drug Discovery Research

Azetidines as Key Structural Motifs in Bioactive Compounds

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have garnered significant attention in medicinal chemistry. medwinpublishers.comrsc.org Despite the challenges associated with their synthesis due to inherent ring strain, they are increasingly utilized as foundational structures in drug design. nih.govbham.ac.uk The rigid nature of the azetidine (B1206935) ring helps to lock the conformation of a molecule, which can lead to a higher binding affinity with its biological target by reducing the entropic penalty of binding. enamine.net This molecular rigidity and stability make the azetidine scaffold a desirable bioisostere for other common saturated heterocycles. researchgate.netresearchgate.net

The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was identified in 1955. medwinpublishers.com Since then, the azetidine moiety has been incorporated into numerous synthetic compounds to explore a wide range of biological activities. nih.govmedwinpublishers.com Its utility spans various therapeutic areas, demonstrating its versatility as a key structural motif. nih.govresearchgate.net

Development of New Pharmaceuticals

The chemical properties of azetidine make it a valuable scaffold for developing new drugs. nih.gov Compounds containing the azetidine moiety have shown a diverse range of pharmacological activities, including applications in treating central nervous system disorders and infectious diseases. nih.govresearchgate.net

Antidepressant Agents

Research into novel antidepressant agents has explored the incorporation of the azetidine ring. nih.gov In one area of investigation, tricyclic derivatives of azetidine were synthesized and evaluated for their potential antidepressant activity. nih.govacs.org The most promising compounds in this series featured the tricyclic ring attached to the first position of the azetidine and a basic group at the third position. nih.govacs.org

In another approach, azetidine-containing compounds have been developed as potent partial agonists for the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR), a target for novel antidepressant therapies. nih.gov Structure-activity relationship (SAR) studies revealed that the smaller azetidine ring generally conferred more potent binding at β2*-nAChRs compared to larger rings like pyrrolidine (B122466). nih.gov Indole-bearing azetidine derivatives have also been investigated as potential antidepressant agents through molecular docking studies with the monoamine oxidase A (MAO-A) enzyme. proquest.com

Anticonvulsants

Azetidine derivatives have been synthesized and evaluated for their potential as anticonvulsant drugs. nih.gov Studies have involved the creation of 2-azetidinones (also known as β-lactams) from indole (B1671886) moieties, which were subsequently tested for anticonvulsant activity and acute toxicity. nih.gov The synthesis of tricyclic derivatives of azetidine has also yielded compounds with anticonvulsant properties. nih.gov

| Compound Type | Therapeutic Target/Model | Key Findings |

| 1,3-Disubstituted Azetidines | Reserpine antagonism in mice | Showed CNS stimulant profile. nih.gov |

| Indole-based 2-Azetidinones | Epilepsy models | Newly synthesized compounds evaluated for anticonvulsant activity. nih.gov |

Analgesics

The investigation of azetidine derivatives has extended to the discovery of new analgesic agents. nih.gov A series of novel quinoline (B57606) derivatives incorporating azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov In these studies, specific compounds such as 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one demonstrated significant analgesic activity in the Eddy's hot plate model. nih.gov The results suggest that substitutions on these complex azetidinone scaffolds can lead to potent analgesic effects. nih.gov

Anti-inflammatory Agents

The azetidine scaffold is a component of various compounds investigated for anti-inflammatory activity. nih.govjmchemsci.com Research has shown that certain azetidin-2-one (B1220530) derivatives exhibit anti-inflammatory effects, with some correlation noted between this activity and the inhibition of the Phospholipase A2 (PLA2) enzyme. medwinpublishers.com

A novel azetidine derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), was assessed for its anti-inflammatory properties in microglial cells. nih.gov This compound was found to reduce the production of key inflammatory mediators like IL-6, IL-1β, and TNF-α that were induced by amyloid β. nih.gov The study indicated that the compound's effects were mediated by modulating Akt/GSK-3β signaling and decreasing the translocation of NF-κB. nih.gov Additionally, quinoline-based azetidinone derivatives have shown promise as anti-inflammatory agents in the carrageenan-induced rat paw edema model. nih.gov

Antitubercular Agents

A significant breakthrough in the search for new tuberculosis treatments involves a series of azetidine derivatives. nih.govnih.gov A whole-cell phenotypic screen identified a class of azetidines, termed BGAz, with potent bactericidal activity against both drug-sensitive and multi-drug-resistant (MDR) Mycobacterium tuberculosis. nih.govacs.orgacs.org These compounds exhibited minimum inhibitory concentration (MIC₉₉) values below 10 μM. nih.govacs.orgresearchgate.net

The mechanism of action for these azetidine derivatives appears to be novel, involving the inhibition of the late-stage biosynthesis of mycolic acid, a critical component of the mycobacterial cell envelope. nih.govnih.govresearchgate.net Notably, these compounds did not lead to detectable drug resistance, a major advantage over many existing therapies. nih.govnih.gov The promising toxicological and pharmacokinetic profiles of the BGAz series position them as strong candidates for further development as antitubercular drugs. nih.govresearchgate.net

| Compound Series | Target Organism | Mechanism of Action | Key Finding |

| BGAz derivatives | Mycobacterium tuberculosis (including MDR strains) | Inhibition of mycolic acid biosynthesis. nih.govnih.gov | Potent bactericidal activity with no detectable resistance. nih.govacs.orgacs.org |

| Azetidin-2-one derivatives | Mycobacterium tuberculosis | Phospholipase A2 (PLA2) enzyme inhibition. medwinpublishers.com | Moderate to good anti-tubercular activity observed. medwinpublishers.com |

Peptidomimetics and Amino Acid Surrogates

Azetidine-2-carboxylic acid, the parent acid of tert-butyl 2-formylazetidine-1-carboxylate, is a non-protein amino acid that acts as a structural mimic, or surrogate, for proline. wikipedia.org Proline plays a critical role in determining the secondary structure of proteins and peptides. umich.edu The incorporation of azetidine-2-carboxylic acid into peptides creates peptidomimetics with altered and often more constrained conformations.

The four-membered ring of the azetidine residue introduces different conformational constraints than the five-membered ring of proline. nih.govdocumentsdelivered.com While proline tends to induce β-turns in peptide chains, the smaller azetidine ring preferentially stabilizes γ-turn-like conformations. documentsdelivered.comnih.gov This conformational restriction can enhance the biological activity of peptides by locking them into their bioactive shape. nih.gov The ability to influence peptide structure makes azetidine-based amino acid surrogates valuable tools in drug design and the study of protein folding. umich.edu

Ligand Design for Biological Targets

The rigid structure of the azetidine ring is a highly advantageous feature for the design of ligands that bind to biological targets like enzymes and receptors. enamine.net Conformational rigidity helps to pre-organize the ligand into a shape that is complementary to its binding site, which can significantly increase binding affinity. enamine.net This is because less conformational entropy is lost upon binding compared to a more flexible molecule. The unique chemical properties and three-dimensional shape of the azetidine scaffold make it a privileged structure in medicinal chemistry for creating potent and selective ligands. medwinpublishers.comontosight.ai

Molecular docking is a computational technique used to predict how a ligand binds to the active site of a receptor or enzyme. rjptonline.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Azetidine derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. For example, docking studies have been performed to analyze the interaction of indole-bearing azetidine derivatives with the monoamine oxidase A (MAO-A) enzyme, a key target in the treatment of depression. rjptonline.org These studies help to elucidate the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the azetidine ligand and the amino acid residues in the enzyme's active site. researchgate.netnih.gov Such computational analyses are crucial for optimizing lead compounds to improve their binding affinity and selectivity. rjptonline.orgrjptonline.org

Structure-Activity Relationship (SAR) Studies on Azetidine-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For azetidine-containing compounds, SAR studies involve synthesizing a series of analogues with systematic modifications to the scaffold and evaluating their effects on a specific biological target.

For example, SAR studies on azetidine-containing dipeptide inhibitors of the human cytomegalovirus (HCMV) revealed key structural requirements for antiviral activity. nih.gov It was found that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were essential for potency. nih.gov Similarly, SAR studies on antimicrobial azetidines have shown that the type and position of substituents on the ring are crucial for activity against bacterial strains. ucl.ac.be These studies provide a rational basis for the design of more potent and selective therapeutic agents based on the azetidine scaffold.

Role As a Chiral Building Block in Asymmetric Synthesis

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways to Substituted Azetidine-2-carboxaldehydes

The development of novel synthetic routes to access structurally diverse azetidine-2-carboxaldehydes is a primary area of future research. While methods for the synthesis of the parent compound, tert-butyl 2-formylazetidine-1-carboxylate, are established, the demand for substituted analogs with varied stereochemistry and functional groups necessitates more versatile and efficient strategies.

Recent advancements have focused on enantioselective methods to control the stereochemistry at the C2 and other positions of the azetidine (B1206935) ring. For instance, copper-catalyzed boryl allylation of azetines has emerged as a powerful technique for the difunctionalization of the azetine ring, providing access to chiral 2,3-disubstituted azetidines. acs.org Another promising approach is the visible-light-mediated aza Paternò-Büchi reaction, which allows for the [2+2] cycloaddition of imines and alkenes to furnish functionalized azetidines. researchgate.netresearchgate.netacs.org Furthermore, intramolecular C-H amination reactions catalyzed by transition metals like palladium offer a direct way to construct the azetidine ring from acyclic amine precursors. rsc.org

Future efforts will likely concentrate on expanding the substrate scope of these reactions, improving their scalability, and developing catalytic systems that can deliver a wider range of substituted azetidine-2-carboxaldehydes with high levels of enantio- and diastereoselectivity.

Advanced Mechanistic Studies of Azetidine Ring Transformations

A deeper understanding of the mechanisms governing azetidine ring transformations is crucial for the rational design of new synthetic methods and the prediction of product outcomes. The ring strain inherent in azetidines dictates their reactivity, making them susceptible to various ring-opening and ring-expansion reactions. rsc.orgnih.gov

Advanced mechanistic studies, combining experimental techniques such as kinetic analysis with computational investigations, are being employed to elucidate the intricate details of these transformations. For example, detailed studies on the palladium-catalyzed C-H activation for aziridination have provided insights that are applicable to the synthesis of other small-ring heterocycles like azetidines. acs.org Similarly, understanding the factors that control the intramolecular ring-opening decomposition of azetidines can lead to the design of more stable and functionally useful analogs. nih.gov

Future research in this area will likely involve the use of sophisticated spectroscopic techniques and theoretical modeling to map out reaction pathways, identify key intermediates and transition states, and understand the role of catalysts and reaction conditions in controlling selectivity.

Development of New Catalytic Systems for Enantioselective Reactions

The synthesis of enantiomerically pure azetidines is of paramount importance, particularly for their application in medicinal chemistry. Consequently, the development of novel and highly efficient catalytic systems for enantioselective reactions involving azetidines is a vibrant area of research.

Recent breakthroughs include the use of chiral squaramide hydrogen-bond donor catalysts for the enantioselective ring-opening of 3-substituted azetidines. acs.org Additionally, azetidine-derived binuclear zinc catalysts have shown great promise in promoting enantioselective Michael additions. rsc.org The rigidity of the azetidine scaffold within these catalysts can enhance the control of the catalytic pocket, leading to improved enantioselectivity. rsc.org Phase-transfer catalysis has also been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

The future of this field lies in the design of "privileged" catalyst classes that are effective for a broad range of mechanistically diverse transformations. acs.org High-throughput screening methods will likely accelerate the discovery of new and more general chiral catalyst systems for the synthesis of functionalized azetidines. acs.org

Expanding the Scope of Biological Applications and Drug Discovery Programs

Azetidines are increasingly recognized as valuable scaffolds in drug discovery due to their ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. researchgate.net The rigid, three-dimensional nature of the azetidine ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.net

Compounds containing the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govlifechemicals.com The incorporation of azetidine rings into known drug molecules has led to the development of novel analogs with improved efficacy and patentability. researchgate.net For instance, spirocyclic azetidines have been investigated as bioisosteres for more common six-membered heterocycles in anticancer drug candidates. researchgate.net

Future drug discovery programs will likely see an expanded use of substituted azetidines, including derivatives of this compound, to explore new chemical space and develop next-generation therapeutics. The synthesis of azetidine-based compound libraries will be crucial for high-throughput screening and the identification of new bioactive molecules. lifechemicals.com

Computational Chemistry and Rational Design of Azetidine-Based Bioactive Molecules

Computational chemistry has become an indispensable tool in modern drug discovery and is playing an increasingly important role in the development of azetidine-based bioactive molecules. mit.edu Computational models can be used to predict the outcome of chemical reactions, thereby guiding the synthesis of novel azetidine derivatives. mit.edu

In the context of rational drug design, computational methods such as molecular docking and molecular dynamics simulations are employed to understand the interactions between azetidine-containing ligands and their biological targets. nih.govopenmedicinalchemistryjournal.com These techniques allow for the prediction of binding affinities and the identification of key structural features responsible for biological activity. openmedicinalchemistryjournal.com This knowledge can then be used to design new molecules with improved potency and selectivity. nih.gov

Q & A

Q. What are the key steps and optimization strategies for synthesizing tert-butyl 2-formylazetidine-1-carboxylate?

The synthesis typically involves oxidation of tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate (e.g., via Parikh-Doering or Swern oxidation) to introduce the formyl group. Critical parameters include reaction temperature (0–20°C), solvent selection (e.g., dichloromethane), and purification using silica gel flash column chromatography with gradients like n-heptane/THF (1:1). Yield optimization (48% reported) requires careful control of stoichiometry and reaction time .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, general precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a well-ventilated fume hood to minimize inhalation risks.

- Store in airtight containers at room temperature, away from ignition sources. Refer to analogous carbamates for guidance, as improper handling of similar compounds can release hazardous gases (e.g., carbon monoxide) during decomposition .

Q. How can diastereoisomers of derivatives (e.g., cyano-hydroxymethyl adducts) be separated and characterized?

Diastereoisomers are resolved via silica gel chromatography (gradient: DCM/ethyl acetate 9:1). Characterization employs:

- LC-MS : Retention time (Rt) and mass-to-charge ratio (m/z) for purity assessment.

- NMR : Distinct δ values (e.g., 9.79 ppm for formyl proton in H NMR) and coupling constants to confirm stereochemistry.

- Mosher analysis : Absolute configuration determination using chiral auxiliaries .

Advanced Research Questions

Q. What experimental design principles optimize stereoselective transformations involving this compound?

Use a Box-Behnken design or factorial experiments to evaluate factors like:

Q. How does hydrogen bonding influence the crystallization and stability of this compound derivatives?

Graph set analysis (e.g., Etter’s rules) predicts hydrogen-bonding motifs (e.g., R(8) patterns) in crystals. The formyl group participates in C=O···H–N interactions, stabilizing crystal lattices. X-ray diffraction and Hirshfeld surface analysis quantify these interactions, correlating with melting points and solubility .

Q. What are the challenges in scaling up diastereoselective syntheses of azetidine carbamates for pharmaceutical applications?

Key challenges include:

- Purification bottlenecks : Transition from flash chromatography to preparative HPLC for large batches.

- Thermodynamic control : Competing axial/equatorial conformers may require kinetic trapping (e.g., rapid cooling).

- Byproduct mitigation : Optimize protecting group strategies (e.g., Boc vs. Fmoc) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.